![molecular formula C14H27ClN2O2 B1444595 Chlorhydrate de tert-butyl 2,9-diazaspiro[5.5]undécane-2-carboxylate CAS No. 1023301-88-3](/img/structure/B1444595.png)
Chlorhydrate de tert-butyl 2,9-diazaspiro[5.5]undécane-2-carboxylate
Vue d'ensemble
Description
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (TBDSHC) is an organic molecule that has recently been studied for its potential applications in the laboratory and in scientific research. TBDSHC has a wide range of potential applications due to its unique structure and properties. It is a tertiary amine that can be used in a variety of different reactions and has been found to be useful in the synthesis of other compounds. In addition, TBDSHC has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
Synthèse organique
Ce composé sert de brique de construction polyvalente en synthèse organique. Sa structure spirocyclique rigide est particulièrement utile pour la construction d'architectures moléculaires complexes. Il est souvent utilisé dans la synthèse de molécules biologiquement actives où le motif spirocyclique est une caractéristique clé du composé cible .
Chimie médicinale
En chimie médicinale, ce composé protégé par un groupe tert-butyle est utilisé pour introduire des motifs diazaspiro dans des agents thérapeutiques potentiels. Ces structures sont répandues dans les molécules ayant une activité sur le système nerveux central (SNC) et peuvent améliorer la perméabilité de la barrière hémato-encéphalique .
Science des matériaux
La structure unique du chlorhydrate de tert-butyl 2,9-diazaspiro[5.5]undécane-2-carboxylate peut être exploitée en science des matériaux pour la conception de nouveaux polymères. Son incorporation dans les chaînes de polymères peut conduire à des matériaux dotés d'une résilience et d'une stabilité thermique exceptionnelles .
Catalyse
Les composés spirocycliques comme celui-ci peuvent agir comme ligands dans les systèmes catalytiques. Ils peuvent stabiliser les centres métalliques et induire la chiralité, ce qui est crucial pour les processus de synthèse asymétrique qui sont fondamentaux dans la production de substances énantiomériquement pures .
Biologie chimique
En biologie chimique, la capacité de ce composé à rigidifier les structures moléculaires est utilisée pour sonder les exigences conformationnelles des cibles biologiques. Il aide à comprendre la conformation bioactive et à concevoir des ligands plus puissants et plus sélectifs .
Nanotechnologie
Le cadre spirocyclique de ce composé fournit un excellent échafaudage pour le développement de dispositifs et de capteurs à l'échelle nanométrique. Sa robustesse et sa forme tridimensionnelle bien définie le rendent adapté aux applications en électronique moléculaire .
Chimie environnementale
Le this compound peut être utilisé en chimie environnementale pour créer des capteurs de détection de polluants. Sa structure chimique permet son incorporation dans des réseaux de capteurs sensibles à des contaminants environnementaux spécifiques .
Chimie analytique
En chimie analytique, ce composé trouve une application comme matériau de référence ou standard dans les méthodes chromatographiques. Il aide à l'étalonnage des instruments et garantit la précision des résultats analytiques .
Mécanisme D'action
Target of Action
It is known to have significant application value in the field of medicinal chemistry and organic synthesis .
Biochemical Pathways
It is known to be used as reagents and intermediates in organic synthesis reactions .
Result of Action
It is known to be used in the synthesis of biologically active molecules, such as antitumor agents, antibiotics, etc .
Analyse Biochimique
Biochemical Properties
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a reagent and intermediate in organic synthesis reactions, facilitating the creation of biologically active molecules such as antitumor agents and antibiotics . The interactions of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride with enzymes and proteins are primarily based on its spirocyclic structure, which allows it to form stable complexes and enhance reaction specificity.
Cellular Effects
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses, including proliferation, differentiation, and apoptosis. Additionally, tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s spirocyclic structure allows it to form stable complexes with enzymes and proteins, leading to either inhibition or activation of their catalytic activities. These interactions can result in the modulation of metabolic pathways and cellular processes. Additionally, tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can produce beneficial effects, such as enhanced cellular function and improved metabolic activity . High doses of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s spirocyclic structure allows it to participate in enzymatic reactions, either as a substrate or an inhibitor, thereby modulating the activity of key metabolic enzymes . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s spirocyclic structure facilitates its interaction with these transporters, allowing it to be efficiently transported across cellular membranes . Once inside the cells, tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes. The subcellular distribution of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can influence its efficacy and the overall outcome of its biochemical effects .
Propriétés
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14;/h15H,4-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPGRDEEKJUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735304 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023301-88-3 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


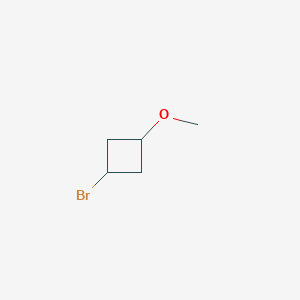
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)
![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
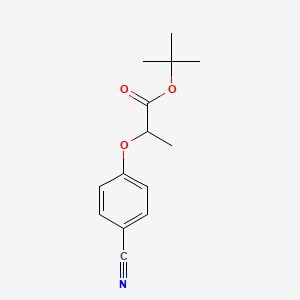


![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)

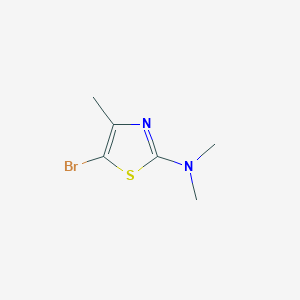
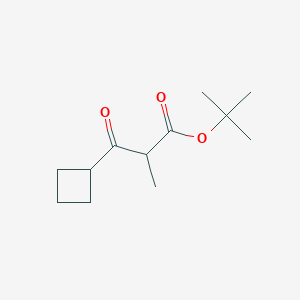

![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)
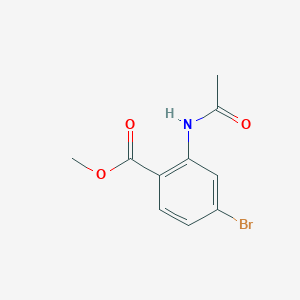
![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)
